rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine
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Overview
Description
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is an organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine typically involves the reaction of 4-bromobenzyl chloride with cis-2,6-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include amines and alcohols.
Scientific Research Applications
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the piperidine ring and methyl groups.
4-Bromobenzyl chloride: Similar structure but with a chloride instead of a bromide.
1-(4-Chlorobenzyl)-cis-2,6-dimethylpiperidine: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
rel-(2S,6R)-1-(4-Bromobenzyl)-2,6-dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20BrN |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
(2R,6S)-1-[(4-bromophenyl)methyl]-2,6-dimethylpiperidine |
InChI |
InChI=1S/C14H20BrN/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3/t11-,12+ |
InChI Key |
PIGIKHPZCSTRDF-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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